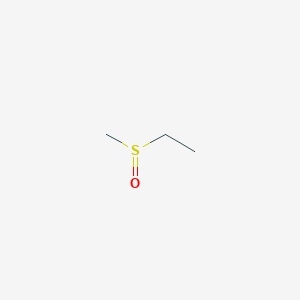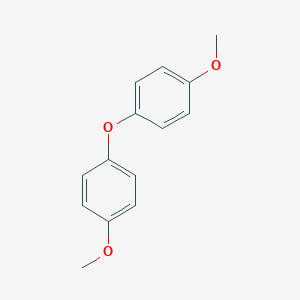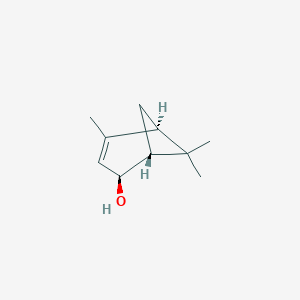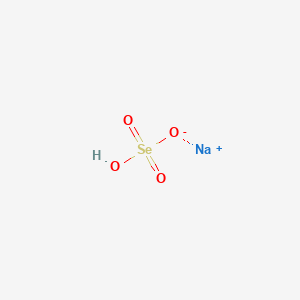![molecular formula C14H16O6 B156594 [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate CAS No. 1853-39-0](/img/structure/B156594.png)
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate: is a chemical compound known for its unique structure and properties. It is derived from salicylic acid and is often used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester typically involves the esterification of salicylic acid with 2-hydroxy-3-(methacryloyloxy)propyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is common to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.
Polymerization: The methacryloyloxy group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Salicylic acid and 2-hydroxy-3-(methacryloyloxy)propyl alcohol.
Polymerization: Polymers with methacrylate backbones.
Scientific Research Applications
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester involves its ability to undergo polymerization and hydrolysis. The methacryloyloxy group can participate in free radical polymerization, forming cross-linked polymer networks. The salicylic acid moiety can interact with biological targets, exhibiting anti-inflammatory and antimicrobial effects by inhibiting enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl salicylate: Similar ester used in flavorings and fragrances.
Acrylic acid esters: Compounds with similar polymerization properties.
Uniqueness
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate is unique due to its dual functionality, combining the properties of salicylic acid and methacrylate. This allows it to be used in a variety of applications, from medical to industrial, making it a versatile compound in scientific research.
Properties
CAS No. |
1853-39-0 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C14H16O6/c1-9(2)13(17)19-7-10(15)8-20-14(18)11-5-3-4-6-12(11)16/h3-6,10,15-16H,1,7-8H2,2H3 |
InChI Key |
HERDBNDYIUQYJF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=CC=CC=C1O)O |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=CC=CC=C1O)O |
Synonyms |
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B156512.png)




![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)





![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
